



# Application Notes: TYK2 Inhibitors in Psoriasis Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UyCT2    |           |
| Cat. No.:            | B1575638 | Get Quote |

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1][2] The pathogenesis of psoriasis is complex, with the interleukin-23 (IL-23)/T helper 17 (Th17) cell axis playing a central role.[3] Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key intracellular enzyme that mediates the signaling of several pro-inflammatory cytokines crucial to this pathway, including IL-23, IL-12, and Type I interferons.[4][5] Upon cytokine binding to their receptors, TYK2, often paired with another JAK family member like JAK2, becomes activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[7]

Genetic studies have identified TYK2 as a psoriasis susceptibility gene, highlighting its importance as a therapeutic target.[6] Unlike broader JAK inhibitors that target the highly conserved active (catalytic) domain of the kinase, a new class of TYK2 inhibitors has been developed with a unique mechanism of action.[8][9] Deucravacitinib, the first-in-class oral, selective TYK2 inhibitor, binds to the regulatory (pseudokinase or JH2) domain, locking the enzyme in an inactive state through allosteric inhibition.[9][10] This specificity allows for the targeted disruption of IL-23, IL-12, and Type I IFN signaling without significantly affecting pathways mediated by JAK1, JAK2, or JAK3, which are involved in other physiological processes like hematopoiesis and metabolism.[5][9] This targeted approach aims to provide a favorable benefit-risk profile compared to less selective pan-JAK inhibitors.[6]



Mechanism of Action: Allosteric vs. Orthosteric Inhibition

TYK2 inhibitors can be broadly classified into two categories based on their binding mechanism:

- Allosteric Inhibitors (e.g., Deucravacitinib, Zasocitinib): These inhibitors bind to the regulatory pseudokinase (JH2) domain, which is structurally distinct among JAK family members.[8][11]
   This binding induces a conformational change that prevents the catalytic (JH1) domain from functioning, thereby inhibiting downstream signaling. This mechanism confers high selectivity for TYK2.[12]
- Orthosteric Inhibitors (e.g., Ropsacitinib, Brepocitinib): These inhibitors compete with ATP for binding at the active site within the catalytic (JH1) domain.[11][13] Because the ATP-binding site is highly conserved across the JAK family, achieving high selectivity with orthosteric inhibitors can be more challenging, and they may exhibit some activity against other JAKs, such as JAK1 or JAK2.[11][14]

### **Quantitative Data Summary**

The efficacy and selectivity of TYK2 inhibitors have been quantified in numerous preclinical and clinical studies. The tables below summarize key data for prominent TYK2 inhibitors in development and clinical use for psoriasis.

Table 1: Clinical Efficacy of TYK2 Inhibitors in Moderate-to-Severe Plague Psoriasis



| Inhibitor<br>(Dosage)             | Trial               | N   | PASI 75<br>Response<br>(Week 16)   | PASI 90<br>Response<br>(Week 16) | sPGA 0/1<br>Response<br>(Week 16) |
|-----------------------------------|---------------------|-----|------------------------------------|----------------------------------|-----------------------------------|
| Deucravacitin ib (6 mg QD)        | POETYK<br>PSO-1     | 332 | 58.7%[12]                          | -                                | 53.6%[12]                         |
| Placebo                           | POETYK<br>PSO-1     | 166 | 12.7%[12]                          | -                                | -                                 |
| Apremilast<br>(30 mg BID)         | POETYK<br>PSO-1     | 168 | 35.1%[12]                          | -                                | 32.1%[12]                         |
| Deucravacitin ib (6 mg QD)        | POETYK<br>PSO-2     | 343 | 53.6%[12]                          | -                                | 50.3%[12]                         |
| Placebo                           | POETYK<br>PSO-2     | 171 | 9.4%[12]                           | -                                | -                                 |
| Apremilast<br>(30 mg BID)         | POETYK<br>PSO-2     | 172 | 40.2%[12]                          | -                                | 34.3%[12]                         |
| Ropsacitinib<br>(200 mg QD)       | Phase 2b            | 40  | 46.7%[15]                          | 33.0%[15]                        | -                                 |
| Ropsacitinib<br>(400 mg QD)       | Phase 2b            | 41  | 73.2%[15]                          | 46.5%[11]                        | -                                 |
| Placebo                           | Phase 2b            | 15  | 13.3%[15]                          | -                                | -                                 |
| Envudeucitini<br>b (40 mg<br>BID) | STRIDE<br>(Phase 2) | -   | ~80% (PASI<br>75 at Wk 52)<br>[16] | ~88% (at Wk<br>12)[17]           | -                                 |

PASI 75/90: Psoriasis Area and Severity Index improvement of 75%/90% from baseline. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear. QD: Once daily; BID: Twice daily.

Table 2: Preclinical Selectivity Profile of TYK2 Inhibitors (IC50 values in nM)



| Inhibitor                         | TYK2   | JAK1    | JAK2    | JAK3     | Binding<br>Site    |
|-----------------------------------|--------|---------|---------|----------|--------------------|
| Ropsacitinib<br>(PF-<br>06826647) | 17[14] | 383[14] | 74[14]  | >10,000  | Catalytic<br>(JH1) |
| Baricitinib<br>(Pan-JAK)          | 53[18] | 5.9[18] | 5.7[18] | >400[18] | Catalytic<br>(JH1) |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

## Signaling Pathways and Experimental Workflows TYK2 Signaling Pathway in Psoriasis

The IL-23/IL-17 axis is a cornerstone of psoriasis pathogenesis. TYK2 is essential for transducing the signal from the IL-23 receptor.[19] Binding of IL-23 to its receptor on Th17 cells leads to the activation of TYK2 and JAK2, which then phosphorylate and activate STAT3.[20] Activated STAT3 promotes the transcription of genes that define the Th17 phenotype, including the gene for IL-17.[21] IL-17, in turn, acts on keratinocytes, causing hyperproliferation and the production of other pro-inflammatory molecules, leading to the characteristic psoriatic plaques. [1]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropsacitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Extrapolating Guselkumab Efficacy to Juvenile Psoriatic Arthritis from Adult Psoriatic Arthritis and Adult and Pediatric Psoriasis Data | springermedizin.de [springermedizin.de]
- 4. Bristol Myers Squibb Bristol Myers Squibb Presents Two Late-Breaking Presentations
  Demonstrating Sotyktu (deucravacitinib) Efficacy in Psoriatic Arthritis and Systemic Lupus
  Erythematosus [news.bms.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. mdpi.com [mdpi.com]
- 7. Janus kinase Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel TYK2 Inhibitor Shows Promising Results in Phase 2 Trials for PsO Be part of the knowledge ReachMD [reachmd.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. Baricitinib Wikipedia [en.wikipedia.org]
- 19. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 20. explorationpub.com [explorationpub.com]
- 21. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes: TYK2 Inhibitors in Psoriasis Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1575638#application-of-tyk2-inhibitors-in-psoriasis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com